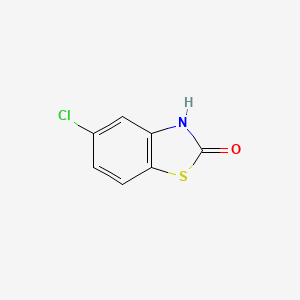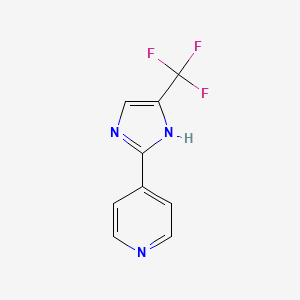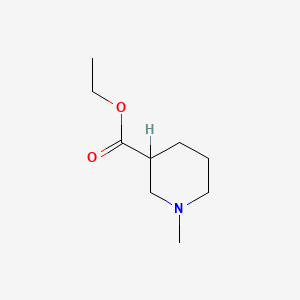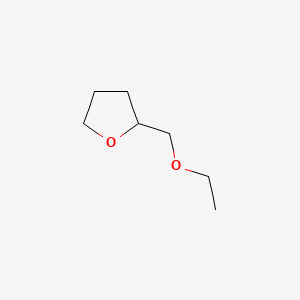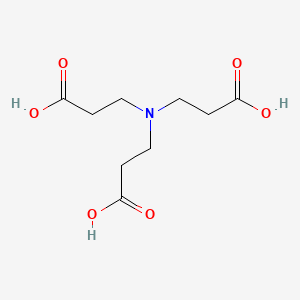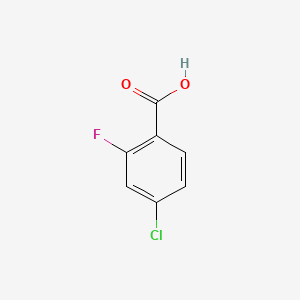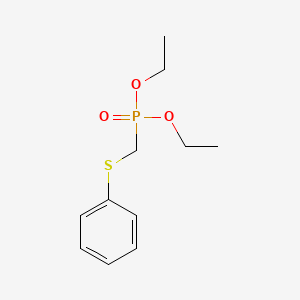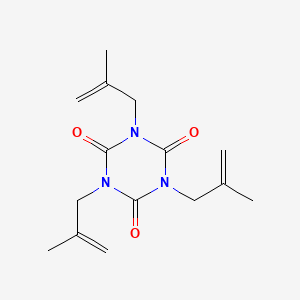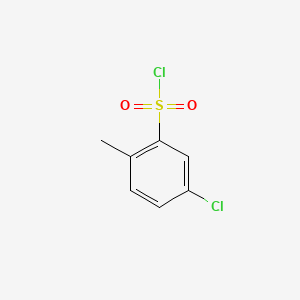
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium: is a cationic dye molecule belonging to the benzoxazolium class. It is characterized by its heterocyclic structure, which includes a benzoxazole ring and a sulfonate group attached to a propyl chain. This compound is known for its fluorescent properties and water solubility, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium typically involves the reaction of 5-chloro-2-methylbenzoxazole with 3-chloropropane-1-sulfonic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulphonatopropyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, resulting in the formation of reduced benzoxazolium derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced benzoxazolium derivatives.
Substitution: Substituted benzoxazolium compounds with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is used as a fluorescent probe in chemical research due to its strong fluorescent properties. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a biological stain to visualize cells and biomolecules under a microscope. Its water solubility and fluorescent properties make it ideal for staining applications.
Medicine: Although not used directly in therapeutic applications, the compound is studied for its potential use in drug delivery systems due to its cationic nature, which allows it to interact with negatively charged biological membranes.
Industry: In the industrial sector, this compound is used in the development of self-assembling materials and photovoltaic cells. Its unique chemical structure contributes to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium primarily involves its interaction with biological membranes and other negatively charged molecules. The cationic nature of the compound allows it to bind to these targets, facilitating its use as a fluorescent probe and biological stain. The benzoxazole ring and sulfonate group contribute to the compound’s stability and specific functionalities.
Comparison with Similar Compounds
- 5-Chloro-2-methylbenzoxazole
- 3-Chloropropane-1-sulfonic acid
- 5-Chloro-3-fluoro-N-methyl-2-pyridinamine
Comparison: Compared to similar compounds, 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is unique due to its combination of a benzoxazole ring and a sulfonate group, which imparts both fluorescent properties and water solubility. This makes it particularly useful in applications requiring these specific characteristics.
Properties
CAS No. |
51981-33-0 |
|---|---|
Molecular Formula |
C11H12ClNO4S |
Molecular Weight |
289.74 g/mol |
IUPAC Name |
3-(5-chloro-2-methyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FGLWJZIQGDRVHX-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Key on ui other cas no. |
51981-33-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


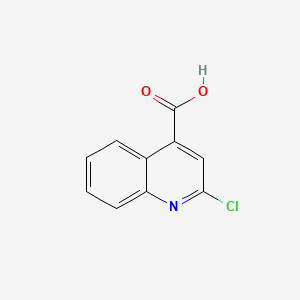
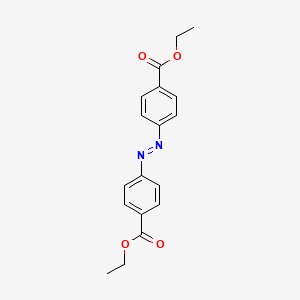
![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)
